Scoparin

Description

4H-1-Benzopyran-4-one, 8-beta-D-glucopyranosyl-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)- is a natural product found in Passiflora coactilis, Setaria italica, and Citrus wilsonii with data available.

See also: Cytisus scoparius flowering top (part of).

Structure

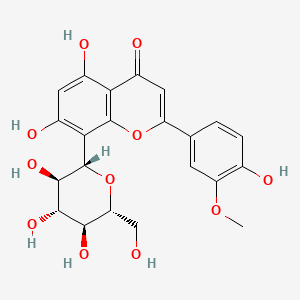

3D Structure

Properties

CAS No. |

301-16-6 |

|---|---|

Molecular Formula |

C22H22O11 |

Molecular Weight |

462.4 g/mol |

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |

InChI |

InChI=1S/C22H22O11/c1-31-14-4-8(2-3-9(14)24)13-6-12(27)16-10(25)5-11(26)17(21(16)32-13)22-20(30)19(29)18(28)15(7-23)33-22/h2-6,15,18-20,22-26,28-30H,7H2,1H3/t15-,18-,19+,20-,22+/m1/s1 |

InChI Key |

YXHFXGHAELQJGK-PGPONNFDSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Natural Sources of Scoparin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scoparin (8-C-glucosyl-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one) is a C-glycosylflavone, a type of flavonoid, that has garnered interest within the scientific community for its potential therapeutic properties. As a natural compound, its distribution in the plant kingdom is a critical area of study for researchers and professionals in drug development seeking to harness its potential. This technical guide provides a comprehensive overview of the known botanical sources of scoparin, detailed methodologies for its extraction and analysis, and an exploration of its potential pharmacological signaling pathways.

Natural Sources of Scoparin

Scoparin has been identified in a variety of plant species. The primary and most well-documented sources are presented below. While the presence of scoparin is confirmed in these plants, comprehensive quantitative data on its concentration in different plant parts is not extensively available in the current scientific literature.

Data Presentation: Plant Sources of Scoparin

| Plant Species (Common Name) | Family | Plant Part(s) Containing Scoparin | Notes |

| Cytisus scoparius (Scotch Broom) | Fabaceae | Flowers, Tops (Flowering Shoots)[1][2] | Traditionally used for its diuretic properties, which are attributed to scoparin.[1][2] Also contains other flavonoids like spiraeoside (B190383) and isoflavones.[1] |

| Scoparia dulcis (Sweet Broomweed) | Plantaginaceae | Whole Plant, Aerial Parts[3][4] | A rich source of various flavonoids, terpenes, and steroids.[4] |

| Passiflora coactilis | Passifloraceae | Not specified in available literature | The genus Passiflora is known to be rich in flavonoids.[5][6][7] |

| Setaria italica (Foxtail Millet) | Poaceae | Not specified in available literature | Further research is needed to quantify scoparin content in this species. |

| Citrus wilsonii | Rutaceae | Not specified in available literature | The Citrus genus is a well-known source of various flavonoids. |

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and quantification of scoparin from plant materials. These protocols are synthesized from established methods for flavonoid analysis.

Extraction of Scoparin from Plant Material

This protocol describes a general method for the extraction of scoparin from dried and powdered plant material, such as the flowers of Cytisus scoparius or the whole plant of Scoparia dulcis.

1. Materials and Equipment:

- Dried and powdered plant material (e.g., flowers of Cytisus scoparius)

- Methanol (B129727) (80%)

- Soxhlet apparatus or maceration setup

- Rotary evaporator

- Filter paper (Whatman No. 1)

- Glassware (beakers, flasks)

2. Procedure:

3. Experimental Workflow for Scoparin Extraction:

Isolation of Scoparin by Preparative Thin-Layer Chromatography (TLC)

This protocol is suitable for the separation and isolation of scoparin from the crude extract for further analysis.

1. Materials and Equipment:

- Crude scoparin extract

- Preparative TLC plates (silica gel 60 F254, 20x20 cm)

- Developing chamber

- Mobile phase: Ethyl acetate (B1210297) - Formic acid - Acetic acid - Water (100:11:11:27, v/v/v/v)

- UV lamp (254 nm and 366 nm)

- Scraping tool (e.g., spatula)

- Methanol for elution

- Centrifuge and centrifuge tubes

2. Procedure:

- Dissolve the crude extract in a small amount of methanol.

- Apply the dissolved extract as a continuous band along the baseline of the preparative TLC plate.

- Allow the applied band to dry completely.

- Place the TLC plate in a developing chamber pre-saturated with the mobile phase.

- Allow the chromatogram to develop until the solvent front reaches approximately 1 cm from the top of the plate.

- Remove the plate from the chamber and allow it to air dry.

- Visualize the separated bands under a UV lamp. Flavonoids typically appear as dark quenching bands at 254 nm and may fluoresce at 366 nm.

- Identify the band corresponding to scoparin by comparing its Rf value with a known standard if available, or by subsequent analytical methods.

- Carefully scrape the silica (B1680970) gel containing the scoparin band from the plate.

- Transfer the scraped silica to a centrifuge tube and add methanol to elute the compound.

- Vortex the tube thoroughly and then centrifuge to pellet the silica gel.

- Decant the supernatant containing the isolated scoparin and concentrate it for further use.

3. Experimental Workflow for TLC Isolation:

References

- 1. A review on the phytochemistry and pharmacology of the herb Scoparia dulcis L. for the potential treatment of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytisus scoparius - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. phcogrev.com [phcogrev.com]

- 6. pharmacognosyjournal.net [pharmacognosyjournal.net]

- 7. Chemical Compositions, Pharmacological Properties and Medicinal Effects of Genus Passiflora L.: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis Pathway of Scoparin in Scoparia dulcis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scoparin, a C-glycosylflavone found in the medicinal plant Scoparia dulcis, has garnered interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches aimed at enhancing its production. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of scoparin, beginning from the primary metabolite L-phenylalanine. It details the enzymatic steps leading to the formation of the chrysoeriol (B190785) aglycone and its subsequent C-glycosylation. This document synthesizes current knowledge on flavonoid biosynthesis to propose a complete pathway, supported by generalized experimental protocols for key enzymes and a summary of available quantitative data on flavonoid content in Scoparia dulcis. Visual diagrams generated using Graphviz are provided to illustrate the metabolic route, regulatory mechanisms, and experimental workflows, offering a foundational resource for further research and development.

Introduction to Scoparin and Scoparia dulcis

Scoparia dulcis L., commonly known as sweet broomweed, is a perennial herb widely used in traditional medicine across tropical and subtropical regions. Its rich phytochemical profile, which includes flavonoids, terpenoids, and steroids, is responsible for its diverse pharmacological activities.[1] Among these compounds is scoparin (8-C-glucosyl-chrysoeriol), a C-glycosylflavone. C-glycosylflavonoids are characterized by a stable carbon-carbon bond between the sugar moiety and the flavonoid aglycone, which confers greater resistance to enzymatic and acidic hydrolysis compared to their O-glycoside counterparts. This enhanced stability may lead to improved bioavailability and sustained therapeutic effects. The aglycone of scoparin is chrysoeriol, a methylated derivative of luteolin. The biosynthesis of scoparin, therefore, involves the convergence of the general phenylpropanoid pathway, core flavonoid synthesis, and specific modification steps including hydroxylation, methylation, and C-glycosylation.

The Putative Biosynthetic Pathway of Scoparin

The biosynthesis of scoparin is a multi-step enzymatic cascade that can be divided into four major stages. While the complete pathway has not been elucidated specifically in Scoparia dulcis, a putative pathway can be constructed based on well-characterized flavonoid biosynthesis in other plant species.[2][3]

Stage 1: The Phenylpropanoid Pathway The pathway begins with the amino acid L-phenylalanine. Three key enzymes convert it into p-coumaroyl-CoA, the primary precursor for flavonoid biosynthesis.

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumaroyl-CoA Ligase (4CL): Activates p-coumaric acid by ligating it with Coenzyme A to form p-coumaroyl-CoA.

Stage 2: Core Flavonoid Skeleton Formation The C6-C3-C6 flavonoid backbone is assembled in this stage. 4. Chalcone (B49325) Synthase (CHS): A type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from primary metabolism) to form naringenin (B18129) chalcone. 5. Chalcone Isomerase (CHI): Catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to form the flavanone (B1672756) (2S)-naringenin.

Stage 3: Flavone (B191248) Aglycone (Chrysoeriol) Formation Naringenin undergoes a series of modifications to become the direct precursor for scoparin. 6. Flavonoid 3'-Hydroxylase (F3'H): Another cytochrome P450 enzyme that hydroxylates naringenin at the 3' position of the B-ring to produce eriodictyol (B191197). 7. Flavone Synthase (FNS): Catalyzes the desaturation of the C-ring of eriodictyol to introduce a double bond, forming the flavone luteolin. 8. O-Methyltransferase (OMT): A specific OMT, likely a Caffeic Acid O-methyltransferase (COMT) type, transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group of luteolin, yielding chrysoeriol.[4][5]

Stage 4: C-Glycosylation This is the final and defining step in scoparin biosynthesis. 9. C-Glycosyltransferase (CGT): A specific UDP-dependent glycosyltransferase catalyzes the attachment of a glucose moiety from UDP-glucose to the 8-position of the chrysoeriol A-ring via a C-C bond, forming scoparin. It is noteworthy that in many plants, C-glycosylation occurs on a 2-hydroxyflavanone (B13135356) intermediate, which is subsequently dehydrated to the corresponding flavone C-glycoside.

References

Scoparin: A Technical Overview of its Properties and Biological Activities

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties and biological activities of Scoparin, a naturally occurring flavonoid. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Core Compound Data

Scoparin, a C-glycosyl flavonoid, has been identified in various plant species, including Scoparia dulcis.[1] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 301-16-6 | MedKoo Biosciences |

| Molecular Formula | C22H22O11 | PubChem |

| Molecular Weight | 462.4 g/mol | PubChem |

Biological Activities and Mechanisms of Action

Scoparin has demonstrated a range of biological activities, primarily centered around its anti-inflammatory, antioxidant, and antimicrobial effects. While the precise signaling pathways for Scoparin are not as extensively elucidated as for its close structural analog, Scoparone, the available evidence points to several key mechanisms.

Anti-inflammatory Activity

Scoparin is understood to modulate the immune response and suppress inflammatory mediators.[1] The primary anti-inflammatory mechanism is believed to involve the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.

The closely related compound, Scoparone, has been shown to prevent inflammatory responses in human osteoarthritis chondrocytes by inhibiting the PI3K/Akt/NF-κB pathway.[2] This pathway is a crucial regulator of cellular inflammatory processes.

Below is a diagram illustrating the proposed inhibitory effect on the NF-κB signaling pathway.

Antioxidant Activity

Scoparin exhibits antioxidant properties primarily through its ability to scavenge free radicals.[1] This mechanism helps in reducing oxidative stress, which is implicated in a variety of pathological conditions. The antioxidant capacity of flavonoids like Scoparin is often attributed to their chemical structure, which allows them to donate hydrogen atoms to neutralize free radicals.

The workflow for assessing antioxidant activity using the DPPH assay is depicted below.

Antimicrobial Activity

Scoparin has been reported to possess antimicrobial effects, contributing to its potential applications in treating various infections.[1] The mechanisms underlying the antimicrobial action of flavonoids can be multifaceted, including the disruption of microbial membranes, inhibition of nucleic acid synthesis, and interference with metabolic pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activities of Scoparin.

NF-κB Reporter Assay

This assay is used to quantify the activation or inhibition of the NF-κB signaling pathway.

Materials:

-

HEK293 cell line stably transfected with an NF-κB luciferase reporter construct.

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

-

Scoparin stock solution.

-

Luciferase assay reagent.

-

96-well white, clear-bottom tissue culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the NF-κB reporter cells into a 96-well plate at a predetermined density and incubate overnight.

-

Treatment: Treat the cells with various concentrations of Scoparin. Include a positive control (e.g., TNF-α) and a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 6-24 hours) to allow for the modulation of NF-κB activity.

-

Cell Lysis: Discard the treatment media and add cell lysis buffer to each well.

-

Luciferase Assay: Add the luciferase assay substrate to each well.

-

Measurement: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the luciferase activity, which reflects the level of NF-κB activation.

-

Data Analysis: Normalize the data to the control and calculate the dose-dependent effect of Scoparin on NF-κB activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Antioxidant Assay

This spectrophotometric assay is used to measure the radical scavenging capacity of a compound.

Materials:

-

DPPH stock solution (e.g., 0.1 mM in methanol (B129727) or ethanol).

-

Scoparin solutions at various concentrations.

-

Positive control (e.g., Ascorbic acid or Trolox).

-

Spectrophotometer.

-

96-well plates or cuvettes.

Procedure:

-

Preparation: Prepare serial dilutions of the Scoparin test samples and the positive control.

-

Reaction Setup: In a 96-well plate or cuvettes, add a defined volume of each sample dilution.

-

Initiate Reaction: Add an equal volume of the DPPH working solution to each well. Include a blank control containing only the solvent.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a set time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Broth Microdilution Antimicrobial Susceptibility Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Sterile 96-well microtiter plates.

-

Bacterial or fungal culture.

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth).

-

Scoparin stock solution.

-

Positive control antibiotic.

-

Incubator.

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of Scoparin in the broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium (e.g., adjusted to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control well (broth and inoculum, no Scoparin) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Scoparin that completely inhibits the visible growth of the microorganism.

Conclusion

Scoparin is a flavonoid with significant potential in drug discovery due to its anti-inflammatory, antioxidant, and antimicrobial properties. Further research is warranted to fully elucidate its specific molecular targets and signaling pathways to harness its therapeutic potential. The experimental protocols provided herein offer a standardized approach for the continued investigation of Scoparin and related compounds.

References

Physical and chemical properties of Scoparin.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scoparin (8-C-β-D-glucopyranosylchrysoeriol) is a C-glycosyl flavonoid, a class of natural compounds known for their diverse biological activities. It is found in various plants, including those from the Scoparia, Citrus, and Passiflora genera[1]. This technical guide provides an in-depth overview of the physical and chemical properties of Scoparin, along with a review of the experimental methodologies used for its study and an exploration of its potential biological signaling pathways. While much of the detailed mechanistic work has been conducted on the related compound Scoparone (B1681568) (6,7-dimethoxycoumarin), its activities provide a valuable predictive framework for understanding the potential therapeutic actions of Scoparin.

Physical and Chemical Properties of Scoparin

The fundamental physical and chemical characteristics of Scoparin are summarized in the table below, providing a consolidated reference for researchers.

| Property | Value | References |

| Molecular Formula | C₂₂H₂₂O₁₁ | [2][3][4][5][6] |

| Molecular Weight | 462.41 g/mol | [2][3] |

| CAS Number | 301-16-6 | [2][5][6] |

| Melting Point | 253 °C | [5][7][8] |

| Appearance | Needles (from 80% methanol) | [5] |

| Solubility | Practically insoluble in cold water, ether, chloroform, and benzene. Soluble in hot water, ethanol (B145695), methanol (B129727), acetic acid, ethyl acetate (B1210297), acetone, and pyridine. | [5] |

| UV-Vis Absorption Maxima (in Methanol) | 270 nm (log ε 4.18), 345 nm (log ε 4.27) | [5] |

| Elemental Analysis | C, 57.14%; H, 4.80%; O, 38.06% | [2][5] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation, purification, and characterization of Scoparin are not extensively documented in readily available literature. However, based on standard phytochemical methodologies for flavonoids, the following general procedures are applicable.

Isolation of Scoparin: Solid-Liquid Extraction

A general procedure for the isolation of flavonoids like Scoparin from plant material involves solid-liquid extraction.

-

Preparation of Plant Material : The plant material (e.g., leaves and branches of Spartium scoparium) is dried and ground into a fine powder to increase the surface area for extraction.

-

Extraction : The powdered plant material is then subjected to extraction with a suitable solvent. Given Scoparin's solubility, methanol or ethanol are commonly used. The extraction can be performed at room temperature with agitation or under reflux for several hours.

-

Filtration and Concentration : The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of Scoparin: Column Chromatography

Column chromatography is a standard technique for the purification of individual compounds from a crude extract.

-

Preparation of the Column : A glass column is packed with a stationary phase, typically silica (B1680970) gel, suspended in a non-polar solvent (e.g., hexane).

-

Loading the Sample : The crude extract is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the prepared column.

-

Elution : The column is eluted with a solvent system of increasing polarity (gradient elution). For flavonoids, a common gradient involves starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent such as ethyl acetate or methanol.

-

Fraction Collection and Analysis : Fractions of the eluate are collected sequentially. Each fraction is then analyzed by thin-layer chromatography (TLC) to identify the fractions containing the compound of interest. Fractions containing pure Scoparin are combined and the solvent is evaporated.

Characterization of Scoparin

UV-Vis spectroscopy is used to determine the absorption maxima of Scoparin, which is characteristic of its flavonoid structure.

-

Sample Preparation : A dilute solution of purified Scoparin is prepared in a suitable solvent, typically methanol.

-

Blank Measurement : The spectrophotometer is first zeroed using a cuvette containing only the solvent (methanol).

-

Sample Measurement : The UV-Vis spectrum of the Scoparin solution is then recorded over a specific wavelength range (e.g., 200-600 nm). The wavelengths of maximum absorbance (λmax) are then identified.

¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of Scoparin.

-

Sample Preparation : A few milligrams of the purified compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

Data Acquisition : The NMR spectra are recorded on a high-field NMR spectrometer. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

-

Data Analysis : The chemical shifts (δ), coupling constants (J), and integration values of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the structure of Scoparin.

Potential Signaling Pathways

While direct and extensive research on the signaling pathways modulated by Scoparin is limited, the closely related compound, Scoparone, has been studied in more detail. The findings for Scoparone provide a strong hypothetical framework for the potential biological activities of Scoparin. The following sections describe signaling pathways modulated by Scoparone, which may also be relevant to Scoparin.

Anti-inflammatory and Immunomodulatory Pathways

Scoparone has been shown to exert anti-inflammatory effects by modulating several key signaling pathways. These actions are critical in the context of immune-mediated inflammatory diseases.

-

TLR/NF-κB Signaling Pathway : Scoparone can interfere with the Toll-like receptor (TLR) signaling pathway, which leads to the inhibition of the nuclear factor-kappa B (NF-κB) cascade. This results in the downregulation of pro-inflammatory genes.[2][3]

-

PI3K/Akt Signaling Pathway : The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another target of Scoparone. By inhibiting this pathway, Scoparone can suppress inflammatory responses.[2][3][4][5]

-

Nrf2 Signaling Pathway : Scoparone can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant genes, thereby mitigating oxidative stress associated with inflammation.[2][3]

-

Other Pathways : Scoparone also interacts with the JNK/Sab, TGF-β/Smad, Nitric oxide (NO)-cGMP, and JAK2-STAT3 signaling pathways to modulate immune responses.[2][3]

Caption: Putative anti-inflammatory pathways of Scoparone.

Anticancer Signaling Pathways

Scoparone has demonstrated potential anticancer activity by influencing signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

-

PI3K/Akt Signaling in Pancreatic Cancer : In pancreatic cancer cells, Scoparone has been shown to inhibit the PI3K/Akt signaling pathway, leading to decreased cell proliferation and induction of apoptosis.[4]

-

NF-κB Signaling in Breast Cancer : Scoparone can inhibit the viability of breast cancer cells by suppressing the NF-κB signaling pathway.[6]

Caption: Potential anticancer signaling pathways of Scoparone.

Conclusion

Scoparin is a naturally occurring C-glycosyl flavonoid with well-defined physical and chemical properties. While detailed experimental protocols for its isolation and characterization are not yet standardized in the literature, established phytochemical methods provide a clear path for its study. The biological activities of the related compound, Scoparone, suggest that Scoparin may hold significant therapeutic potential as an anti-inflammatory and anticancer agent through the modulation of key signaling pathways such as PI3K/Akt and NF-κB. Further research is warranted to fully elucidate the specific mechanisms of action of Scoparin and to explore its potential in drug development.

References

- 1. Scoparin | C22H22O11 | CID 20055255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | The immunoregulatory effects of scoparone on immune-mediated inflammatory diseases [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Scoparone inhibits pancreatic cancer through PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scoparone prevents IL-1β-induced inflammatory response in human osteoarthritis chondrocytes through the PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Scoparone inhibits breast cancer cell viability through the NF‑κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of scopoletin to inhibit the production of inflammatory cytokines through inhibition of the IkappaB/NF-kappaB signal cascade in the human mast cell line HMC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Antioxidant Prowess of Scoparin: A Deep Dive into its Mechanism of Action

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the multifaceted antioxidant mechanism of Scoparin, a naturally occurring flavonoid.

Scoparin, a flavone (B191248) C-glycoside found in plants such as Sarothamnus scoparius, has demonstrated significant antioxidant properties. This technical guide elucidates the intricate mechanisms by which Scoparin combats oxidative stress, presenting a valuable resource for the scientific community engaged in antioxidant research and the development of novel therapeutics.

Core Antioxidant Mechanisms of Scoparin

Scoparin exerts its antioxidant effects through a combination of direct and indirect mechanisms, including radical scavenging, metal ion chelation, and the modulation of intracellular antioxidant defense systems.

Direct Radical Scavenging Activity

Scoparin has been shown to directly neutralize a variety of free radicals, a key initial step in mitigating oxidative damage. The efficacy of this scavenging activity is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

| Assay | Test Substance | IC50 Value | Reference |

| DPPH Radical Scavenging | Hydroalcoholic extract of Cytisus scoparius | 1.5 µg/mL | [1] |

| DPPH Radical Scavenging | Methanolic extract of Sarothamnus scoparius | 49.21 ± 0.58 µg/mL | [2] |

| Nitric Oxide Radical Scavenging | Hydroalcoholic extract of Cytisus scoparius | 116.0 µg/mL | [1] |

| Superoxide (B77818) Anion Radical Scavenging | Hydroalcoholic extract of Cytisus scoparius | 4.7 µg/mL | [1] |

| Hydroxyl Radical Scavenging | Hydroalcoholic extract of Cytisus scoparius | 27.0 µg/mL | [1] |

Table 1: Radical Scavenging Activity of Scoparin-Containing Extracts. This table summarizes the IC50 values of extracts from plants known to contain Scoparin against various free radicals.

Metal Ion Chelation

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton and Haber-Weiss reactions. Flavonoids, including Scoparin, possess the ability to chelate these metal ions, thereby preventing their participation in deleterious redox cycling. This action is a crucial secondary antioxidant mechanism.[3][4][5] While specific IC50 values for Scoparin's metal chelating activity are not yet widely documented, the structural characteristics of flavonoids strongly suggest this capability.

Modulation of Cellular Antioxidant Pathways

Beyond its direct antioxidant actions, Scoparin is believed to influence endogenous antioxidant defense mechanisms, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Nrf2/HO-1 Signaling Pathway:

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress, which can be influenced by compounds like Scoparin, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription.[6]

A key target of Nrf2 is Heme Oxygenase-1 (HO-1), an enzyme that catabolizes heme into biliverdin (B22007) (which is subsequently converted to the potent antioxidant bilirubin), free iron (which is sequestered by ferritin), and carbon monoxide. The upregulation of HO-1 is a critical cytoprotective response to oxidative stress.[7][8]

Enhancement of Antioxidant Enzyme Activity:

The Nrf2-mediated upregulation of antioxidant genes includes those encoding for key enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx).[9][10][11] These enzymes work in concert to detoxify reactive oxygen species (ROS):

-

SOD catalyzes the dismutation of the superoxide radical (O₂⁻) into oxygen (O₂) and hydrogen peroxide (H₂O₂).

-

CAT is responsible for the decomposition of hydrogen peroxide into water and oxygen.

-

GPx reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, utilizing reduced glutathione (GSH) as a cofactor.

While direct quantitative data on the effect of pure Scoparin on these enzymes is still emerging, studies on related flavonoids and plant extracts containing Scoparin suggest a positive modulatory role.[12][13]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Scoparin's antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

-

Reagent Preparation: A 0.1 mM solution of DPPH in methanol (B129727) is prepared and stored in the dark at 4°C.

-

Assay Procedure:

-

Various concentrations of the test compound (e.g., Scoparin) are prepared in a suitable solvent.

-

In a 96-well plate, a specific volume of the test solution is mixed with the DPPH solution. A control containing the solvent instead of the test compound is also prepared.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

-

Ferrous Ion (Fe²⁺) Chelating Assay

This assay determines the ability of a compound to chelate ferrous ions.

-

Reagent Preparation:

-

A 2 mM solution of FeCl₂ is prepared.

-

A 5 mM solution of ferrozine (B1204870) in methanol is prepared.

-

-

Assay Procedure:

-

Various concentrations of the test compound are mixed with the FeCl₂ solution.

-

The reaction is initiated by adding the ferrozine solution.

-

The mixture is incubated at room temperature for 10 minutes.

-

-

Measurement and Calculation:

-

The absorbance of the Fe²⁺-ferrozine complex is measured at 562 nm.

-

The percentage of inhibition of complex formation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

The IC50 value represents the concentration of the test compound that chelates 50% of the ferrous ions.[14][15]

-

Cell Culture and Oxidative Stress Induction

This protocol outlines the general procedure for inducing oxidative stress in cell lines to evaluate the cytoprotective effects of Scoparin.

-

Cell Culture: A suitable cell line (e.g., human keratinocytes HaCaT, neuronal cells PC12) is cultured in appropriate media and conditions.

-

Pre-treatment: Cells are pre-treated with various concentrations of Scoparin for a specified duration (e.g., 1-24 hours).

-

Oxidative Stress Induction: Oxidative stress is induced by exposing the cells to an oxidizing agent, such as hydrogen peroxide (H₂O₂), for a defined period.

-

Assessment of Cytoprotection: Cell viability is assessed using methods like the MTT assay. The reduction of intracellular ROS can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[16][17]

Western Blot Analysis for Nrf2 and HO-1

This technique is used to quantify the protein expression of Nrf2 and HO-1.

-

Protein Extraction: Following treatment with Scoparin, total cellular or nuclear proteins are extracted from the cells.

-

Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Nrf2 and HO-1, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The expression levels are typically normalized to a loading control protein (e.g., β-actin or GAPDH).[7][8][18]

Conclusion

Scoparin demonstrates a robust antioxidant profile through a synergistic combination of direct radical scavenging, metal ion chelation, and the upregulation of endogenous antioxidant defense mechanisms via the Nrf2/HO-1 signaling pathway. This comprehensive mechanism of action makes Scoparin a compelling candidate for further investigation in the development of therapeutic strategies to combat oxidative stress-related pathologies. Further research focusing on the in vivo efficacy and bioavailability of Scoparin is warranted to fully realize its therapeutic potential.

References

- 1. Cytisus scoparius link - A natural antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Effect of the chelation of metal cation on the antioxidant activity of chondroitin sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. aocs.org [aocs.org]

- 6. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Cyclosporin A protects trophoblasts from H2O2-induced oxidative injury via FAK-Src pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hepatoprotective and Antioxidant Effects of Saponarin, Isolated from Gypsophila trichotoma Wend. on Paracetamol-Induced Liver Damage in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Protection against hydrogen peroxide-induced cytotoxicity in PC12 cells by scutellarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytoprotective effect of white tea against H2O2-induced oxidative stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Pharmacological Properties of Scoparin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scoparin, a C-glycosyl flavonoid, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of scoparin's properties, with a focus on its anti-inflammatory, antioxidant, cardiovascular, metabolic, and anticancer effects. Detailed summaries of quantitative data are presented in tabular format for easy comparison, and methodologies for key in vitro and in vivo experiments are described. Furthermore, this guide includes visual representations of the primary signaling pathways modulated by scoparin, offering a deeper insight into its mechanisms of action for researchers and professionals in drug development.

Introduction

Scoparin (5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-β-D-glucopyranosyl-4H-1-benzopyran-4-one) is a naturally occurring flavonoid found in various plant species, including Scoparia dulcis and citrus fruits.[1] Traditionally, plants containing scoparin have been used in folk medicine for a variety of ailments. Modern pharmacological research has begun to validate these traditional uses, revealing a wide spectrum of biological activities. This guide synthesizes the current scientific literature on the pharmacological properties of scoparin, presenting key data and experimental methodologies to support further research and development.

Anti-inflammatory Properties

Scoparin exhibits significant anti-inflammatory effects, primarily through the modulation of key inflammatory signaling pathways and the inhibition of pro-inflammatory mediators.

Mechanism of Action

The anti-inflammatory activity of scoparin is largely attributed to its ability to interfere with the Toll-like receptor (TLR)/Nuclear Factor-kappa B (NF-κB) signaling pathway .[2] By inhibiting this pathway, scoparin downregulates the expression of pro-inflammatory genes.[2] It has been shown to suppress the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) .[3] Furthermore, scoparin can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.[3][4]

Quantitative Data: Anti-inflammatory Activity

| Assay | Model/Cell Line | Parameter | Concentration/Dose | Inhibition (%) / IC50 | Reference |

| Cytokine Production | Human Mast Cells (HMC-1) | TNF-α Production | 0.2 mM | 41.6% ± 4.2% | [5] |

| Human Mast Cells (HMC-1) | IL-6 Production | 0.2 mM | 71.9% ± 2.5% | [5] | |

| LPS-stimulated RAW 264.7 cells | TNF-α, IL-1β, IL-6 Release | 1–50 μg/ml | Concentration-dependent | [3] | |

| PGE2 Production | LPS-stimulated RAW 264.7 cells | PGE2 Release | 1–50 μg/ml | Concentration-dependent | [3] |

| Nitric Oxide Production | LPS-activated Murine Macrophages | NO Production | Not Specified | IC50 < 26 µg/mL (for related flavones) | [4] |

| Carrageenan-induced Paw Edema | Rats | Paw Edema | Not Specified | Significant reduction | Not Specified |

Antioxidant Properties

Scoparin demonstrates notable antioxidant activity by scavenging free radicals and modulating endogenous antioxidant defense systems.

Mechanism of Action

The antioxidant effects of scoparin are mediated through its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. It also interacts with the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway , which upregulates the expression of antioxidant genes.[2]

Quantitative Data: Antioxidant Activity

| Assay | Parameter | IC50 / Value | Reference |

| DPPH Radical Scavenging | IC50 | 8.75 ± 0.37 µg/mL (for a related extract) | [6] |

| ABTS Radical Scavenging | IC50 | 10.23 ± 0.37 µg/mL (for a related extract) | [6] |

Cardiovascular Effects

Scoparin exhibits several beneficial effects on the cardiovascular system, including vasodilation and potential anti-arrhythmic and anti-atherosclerotic properties.

Mechanism of Action

The cardiovascular effects of scoparin are linked to its ability to increase the production of nitric oxide (NO), a potent vasodilator.[7] It may also influence ion channels in cardiac tissue, contributing to its anti-arrhythmic potential.[8] Furthermore, its anti-inflammatory and antioxidant properties may contribute to the prevention or reduction of atherosclerotic plaque formation.

Quantitative Data: Cardiovascular Activity

| Activity | Model | Parameter | Dose/Concentration | Effect | Reference |

| Blood Pressure | Hypertensive Rats | Systolic Blood Pressure (SBP) | 10 mg/kg BW | Significant reduction | [7] |

| Hypertensive Rats | Diastolic Blood Pressure (DBP) | 10 mg/kg BW | Significant reduction | [7] | |

| Hypertensive Rats | Mean Arterial Pressure (MAP) | 10 mg/kg BW | Significant reduction | [7] | |

| Vasodilation | Not Specified | Not Specified | Dose-dependent | Observed | [9] |

| Atherosclerosis | ApoE-/- mice | Atherosclerotic Lesions | Not Specified | Potential for reduction | [10] |

Metabolic Effects

Scoparin has shown promise in the regulation of glucose and lipid metabolism, suggesting its potential as a therapeutic agent for metabolic disorders.

Mechanism of Action

Scoparin's metabolic effects are mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway and the AMP-activated protein kinase (AMPK) signaling pathway .[1] These pathways are crucial for glucose uptake and insulin (B600854) sensitivity. By activating these pathways, scoparin can enhance glucose transport into cells and improve the body's response to insulin.[1]

Quantitative Data: Metabolic Activity

| Activity | Model | Parameter | Effect | Reference |

| Glucose Metabolism | 3T3-L1 adipocytes | Glucose Uptake | Significantly increased | [1] |

| High-fat, high-fructose diet-fed rats | Plasma Glucose | Lowered | [2] | |

| High-fat, high-fructose diet-fed rats | Plasma Insulin | Lowered | [2] | |

| Lipid Metabolism | High-fat, high-fructose diet-fed rats | Plasma Lipids | Lowered | [2] |

| ApoE-/- mice | HDL Cholesterol | Increase in number | [10] |

Anticancer Activity

Preliminary studies suggest that scoparin may possess anticancer properties, demonstrating cytotoxicity against various cancer cell lines.

Mechanism of Action

The anticancer mechanism of scoparin is thought to involve the inhibition of cancer cell viability and the induction of apoptosis. One proposed mechanism is through the modulation of the NF-κB signaling pathway .

Quantitative Data: Cytotoxicity

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HTB-26 | Breast Cancer | 10 - 50 | [2] |

| PC-3 | Pancreatic Cancer | 10 - 50 | [2] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [2] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.

-

Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

-

Induction of Edema: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the rats.

-

Treatment: Scoparin or a vehicle control is administered orally or intraperitoneally at a specified time before carrageenan injection.

-

Measurement: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

DPPH and ABTS Radical Scavenging Assays

These in vitro assays are commonly used to assess the antioxidant capacity of a compound.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

-

A solution of DPPH in methanol (B129727) is prepared.

-

Different concentrations of scoparin are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature.

-

The absorbance is measured at approximately 517 nm.

-

The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[6]

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.

-

The ABTS•+ solution is diluted to a specific absorbance at 734 nm.

-

Different concentrations of scoparin are added to the ABTS•+ solution.

-

The absorbance is measured after a set incubation time.

-

The percentage of scavenging activity is calculated, and the IC50 value is determined.[6]

-

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation or inhibition of signaling pathways.

-

Cell Culture and Treatment: Cells (e.g., macrophages, adipocytes) are cultured and treated with scoparin at various concentrations for a specified duration.

-

Protein Extraction: The cells are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a method such as the BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phosphorylated and total forms of Akt, NF-κB p65).

-

Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by scoparin and a typical experimental workflow.

Caption: Scoparin's anti-inflammatory mechanism via NF-κB pathway inhibition.

Caption: Scoparin's role in glucose uptake via PI3K/Akt and AMPK pathways.

Caption: A generalized experimental workflow for studying scoparin's effects.

Conclusion

Scoparin is a promising natural compound with a wide range of pharmacological properties. Its well-documented anti-inflammatory and antioxidant activities, coupled with emerging evidence of its beneficial effects on cardiovascular and metabolic health, as well as its potential as an anticancer agent, make it a strong candidate for further drug development. The mechanisms of action, primarily involving the modulation of key signaling pathways such as NF-κB, Nrf2, PI3K/Akt, and AMPK, provide a solid foundation for targeted therapeutic strategies. This technical guide serves as a comprehensive resource for researchers and scientists, providing essential data and methodologies to facilitate future investigations into the therapeutic potential of scoparin.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Increased skeletal muscle glucose uptake by rosemary extract through AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dose-dependent vasodilatory effects of acetylcholine and local warming on skin microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Atherosclerotic Action of Agmatine in ApoE-Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activities of Scoparin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scoparin, a natural compound belonging to the coumarin (B35378) family, has garnered significant interest in the scientific community for its diverse range of biological activities. Extracted from various medicinal plants, including those from the Artemisia and Scopolia genera, scoparin has demonstrated promising potential in preclinical in vitro studies. This technical guide provides a comprehensive overview of the in vitro biological activities of scoparin, with a focus on its anti-cancer, anti-diabetic, anti-inflammatory, neuroprotective, hepatoprotective, antimicrobial, and antiviral properties. The information is presented with detailed experimental protocols, quantitative data summarized in tables, and visual representations of key signaling pathways to facilitate further research and drug development efforts.

Anticancer Activities

Scoparin has been shown to exert significant anticancer effects in vitro across various cancer cell lines. Its mechanisms of action primarily involve the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.

Cytotoxicity and Antiproliferative Effects

Scoparin has demonstrated dose- and time-dependent cytotoxic effects on a range of cancer cells.

Table 1: Cytotoxic and Antiproliferative Activity of Scoparin in Cancer Cell Lines

| Cancer Type | Cell Line | Assay | IC50 Value | Reference |

| Pancreatic Cancer | Capan-2 | CCK-8 | 225.2 µM | [1] |

| Pancreatic Cancer | SW1990 | CCK-8 | 209.1 µM | [1] |

| Hepatocellular Carcinoma | MHCC-97L | CCK-8 (48h) | 196.33 µg/mL | [2] |

| Hepatocellular Carcinoma | HCCC-9810 | CCK-8 (48h) | 205.06 µg/mL | [2] |

Experimental Protocol: Cell Viability Assay (CCK-8)

-

Cell Seeding: Cancer cells (e.g., Capan-2, SW1990, MHCC-97L, HCCC-9810) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 12-24 hours to allow for cell attachment.[2]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of scoparin (e.g., 0, 50, 100, 150, 200, 250, 300, 350 µg/mL).[2] Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treatment wells.

-

Incubation: The plates are incubated for specific time points (e.g., 24, 48, or 72 hours).

-

CCK-8 Reagent Addition: Following incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Final Incubation and Measurement: The plates are incubated for an additional 1-4 hours at 37°C. The absorbance is then measured at 450 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value, the concentration of scoparin that inhibits cell growth by 50%, is determined from the dose-response curve.

Induction of Apoptosis and Cell Cycle Arrest

Scoparin has been observed to induce programmed cell death (apoptosis) and halt the progression of the cell cycle in cancer cells.

-

Apoptosis: In pancreatic cancer cells, scoparone (B1681568) treatment led to an increased expression of the pro-apoptotic protein Bax and cleaved caspase-3, while decreasing the expression of the anti-apoptotic protein Bcl-2.[1]

-

Cell Cycle Arrest: Flow cytometry analysis revealed that scoparone causes cell cycle arrest at the G1 phase in hepatocellular carcinoma cells.[2] This is accompanied by a decrease in the expression of G1 phase-related proteins such as CDK2, CDK4, and cyclin D1.[2]

Experimental Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Cancer cells are treated with scoparin at various concentrations for a specified duration.

-

Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Cell Cycle Analysis (PI Staining)

-

Cell Treatment and Harvesting: Cells are treated with scoparin, harvested, and washed with PBS.

-

Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight.

-

Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Signaling Pathways Involved in Anticancer Activity

Scoparin's anticancer effects are mediated through the modulation of key signaling pathways.

-

PI3K/Akt Signaling Pathway: In pancreatic cancer, scoparone has been shown to inhibit the phosphorylation of Akt, a key component of the PI3K/Akt pathway, without affecting the total levels of PI3K and Akt.[1] This inhibition leads to downstream effects on apoptosis and cell proliferation.

-

AKT/GSK-3β/Cyclin D1 Signaling Pathway: In hepatocellular carcinoma, scoparone suppresses cell proliferation by inhibiting the AKT/GSK-3β/cyclin D1 signaling pathway.[2]

-

NF-κB Signaling Pathway: Scoparin has been found to inhibit the NF-κB signaling pathway in breast cancer cells.[3] This inhibition is associated with the regulation of the SNHG12/miR-140-3p/TRAF2 axis.[3]

Caption: Scoparin inhibits the PI3K/Akt signaling pathway.

Caption: Scoparin inhibits the NF-κB signaling pathway.

Anti-inflammatory Activity

Scoparin exhibits anti-inflammatory properties by inhibiting key inflammatory mediators and pathways.

Inhibition of Pro-inflammatory Enzymes

-

5-Lipoxygenase (5-LOX) Inhibition: An ethanol extract of Artemisia capillaris, containing scoparin, showed potent inhibitory activity against 5-LOX-catalyzed leukotriene production with an IC50 of less than 1.0 μg/mL.[1] While several constituents were identified as 5-LOX inhibitors, specific data for isolated scoparin was not provided in this study.[1]

Table 2: Anti-inflammatory Activity of Scoparin

| Target | Assay System | Effect | IC50 Value | Reference |

| 5-Lipoxygenase | Leukotriene production in RBL-1 cells (for A. capillaris extract) | Inhibition | < 1.0 µg/mL | [1] |

Experimental Protocol: 5-Lipoxygenase Inhibition Assay

-

Cell Culture: Rat basophilic leukemia-1 (RBL-1) cells are cultured in appropriate media.

-

Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., scoparin or plant extract).

-

Induction: Leukotriene production is induced by adding a calcium ionophore (e.g., A23187) and arachidonic acid.

-

Extraction and Analysis: Leukotrienes are extracted from the cell supernatant and quantified using methods like HPLC or ELISA.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Anti-diabetic Activity

Scoparin has shown potential as an anti-diabetic agent through its effects on key enzymes involved in carbohydrate metabolism.

Inhibition of Carbohydrate-Digesting Enzymes

While specific IC50 values for scoparone were not found in the provided search results, related studies on plant extracts containing coumarins suggest inhibitory activity against α-amylase and α-glucosidase. For instance, an acetone (B3395972) extract of Senna alata showed an IC50 of 6.41 mg/mL for α-amylase inhibition, and a hexane (B92381) extract of the same plant had an IC50 of 0.85 mg/mL for α-glucosidase inhibition.[4] Further studies are needed to determine the specific inhibitory concentrations of scoparin.

Experimental Protocol: α-Amylase Inhibition Assay

-

Reaction Mixture: A mixture of the test sample (scoparin), α-amylase solution, and a starch solution in a suitable buffer (e.g., phosphate (B84403) buffer) is prepared.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.

-

Stopping the Reaction: The reaction is stopped by adding a colorimetric reagent like dinitrosalicylic acid (DNS).

-

Color Development and Measurement: The mixture is heated to develop color, and the absorbance is measured at a specific wavelength (e.g., 540 nm).

-

Calculation: The percentage of inhibition is calculated by comparing the absorbance of the sample to a control without the inhibitor. The IC50 value is then determined.

Experimental Protocol: α-Glucosidase Inhibition Assay

-

Reaction Mixture: The test sample (scoparin), α-glucosidase enzyme solution, and a substrate like p-nitrophenyl-α-D-glucopyranoside (pNPG) are mixed in a buffer.

-

Incubation: The reaction is incubated at a specific temperature for a defined period.

-

Stopping the Reaction: The reaction is terminated by adding a stop solution (e.g., sodium carbonate).

-

Measurement: The amount of p-nitrophenol released is measured by reading the absorbance at a specific wavelength (e.g., 405 nm).

-

Calculation: The percentage of inhibition and the IC50 value are calculated as described for the α-amylase assay.

Neuroprotective Effects

Scoparin has demonstrated neuroprotective potential through its ability to inhibit key enzymes and protein aggregation associated with neurodegenerative diseases.

Acetylcholinesterase (AChE) Inhibition

While a specific IC50 value for scoparin was not identified in the provided search results, related coumarins have shown AChE inhibitory activity. Further investigation is required to quantify the direct inhibitory effect of scoparin on AChE.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Reaction Mixture: A solution containing the test compound (scoparin), acetylcholinesterase, and a substrate like acetylthiocholine (B1193921) iodide is prepared in a buffer.

-

Colorimetric Reaction: The reaction also includes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the product of the enzymatic reaction (thiocholine) to produce a yellow-colored compound.

-

Measurement: The rate of color development is monitored by measuring the absorbance at a specific wavelength (e.g., 412 nm) over time.

-

Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence. The IC50 value is then determined.

Inhibition of Beta-Amyloid (Aβ) Aggregation

Scoparin has been shown to interfere with the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's disease.

-

At a concentration of 10 µM, scoparone was found to increase the lag time of Aβ42 aggregation by 47 minutes, suggesting it interferes with the initial nucleation phase of fibril formation.[5]

Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation

-

Aβ Preparation: A solution of Aβ peptide (e.g., Aβ42) is prepared in a suitable buffer.

-

Incubation with Inhibitor: The Aβ solution is incubated with various concentrations of the test compound (scoparin) at 37°C with shaking.

-

ThT Addition: At different time points, aliquots of the reaction mixture are taken and mixed with a Thioflavin T (ThT) solution.

-

Fluorescence Measurement: The fluorescence intensity is measured at an excitation wavelength of around 440-450 nm and an emission wavelength of around 480-490 nm. An increase in fluorescence indicates Aβ fibril formation.

-

Data Analysis: The percentage of inhibition of aggregation is calculated by comparing the fluorescence intensity of samples with the inhibitor to a control without the inhibitor.

Caption: Workflow for Thioflavin T assay of Aβ aggregation.

Hepatoprotective, Antimicrobial, and Antiviral Activities

The in vitro hepatoprotective, antimicrobial, and antiviral activities of scoparin are areas of ongoing research, and comprehensive quantitative data and detailed protocols are still emerging.

-

Hepatoprotective Effects: Studies on scoparone suggest it may protect liver cells from damage induced by toxins like carbon tetrachloride (CCl4). The protective mechanism is thought to involve its antioxidant and anti-inflammatory properties. A typical in vitro assay involves treating HepG2 cells with a toxin to induce damage and then evaluating the protective effect of the compound by measuring cell viability and liver enzyme leakage.

-

Antimicrobial Activity: While some coumarins exhibit antimicrobial properties, specific Minimum Inhibitory Concentration (MIC) values for scoparin against common pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans are not yet well-documented in the readily available literature. Standard broth microdilution or agar (B569324) diffusion methods are typically used to determine MIC values.

-

Antiviral Activity: The antiviral potential of scoparin is an area of interest. For instance, scopadulcic acid B, a diterpenoid from Scoparia dulcis, has shown in vitro activity against Herpes Simplex Virus type 1 (HSV-1).[6] However, specific IC50 values for scoparin against common viruses like HSV and influenza are not widely reported. Viral plaque reduction assays or CPE (cytopathic effect) inhibition assays are common methods to evaluate in vitro antiviral activity.

Conclusion

Scoparin demonstrates a wide array of promising in vitro biological activities, particularly in the realms of cancer, inflammation, diabetes, and neuroprotection. Its ability to modulate key signaling pathways such as PI3K/Akt and NF-κB underscores its potential as a lead compound for the development of novel therapeutics. While significant progress has been made in elucidating its mechanisms of action, further research is warranted to establish a more complete profile of its efficacy and to determine specific quantitative measures (IC50, MIC values) for a broader range of biological targets. The detailed protocols and summarized data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this intriguing natural compound.

References

- 1. Scoparone inhibits pancreatic cancer through PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scoparone inhibits breast cancer cell viability through the NF‑κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scoparone inhibits breast cancer cell viability through the NF‑κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Scoparone suppresses proliferation and cell cycle of hepatocellular carcinoma cells via inhibiting AKT/GSK-3β/cyclin D1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Scoparone on differentiation, adhesion, migration, autophagy and mineralization through the osteogenic signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Scoparin in Traditional Chinese Medicine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scoparin (6,7-dimethoxy-coumarin), a key bioactive compound isolated from Artemisia scoparia Waldst. & Kit. and Artemisia capillaris Thunb., has a long history of use in Traditional Chinese Medicine (TCM).[1][2][3][4] In TCM, these plants, commonly known as 'Yin Chen' or 'Yin Chen Hao', are traditionally used to treat "damp-heat" conditions, particularly those affecting the liver and gallbladder, such as jaundice and hepatitis.[5] Modern pharmacological research has begun to elucidate the scientific basis for these traditional uses, revealing scoparin's potent anti-inflammatory, antioxidant, and cardiovascular protective properties. This technical guide provides an in-depth overview of the current scientific understanding of scoparin, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate its therapeutic potential.

Traditional Chinese Medicine Perspective

In the framework of TCM, Yin Chen Hao is classified as an herb that "clears heat and resolves dampness."[5] It is a principal component of the classic formula 'Yin Chen Hao Tang', a decoction used for over 1,800 years to treat jaundice and other liver-related disorders.[5] The therapeutic effects of this formula are attributed to its ability to dispel pathogenic dampness and heat from the liver and gallbladder. Scoparin is recognized as one of the major active constituents responsible for the therapeutic efficacy of Yin Chen Hao Tang.[5]

Pharmacological Effects of Scoparin

Anti-inflammatory Activity

Scoparin exhibits significant anti-inflammatory effects by modulating key inflammatory pathways and mediators. It has been shown to inhibit the production of pro-inflammatory cytokines and other inflammatory molecules in various in vitro and in vivo models.

Quantitative Data on Anti-inflammatory Effects of Scoparin

| Model System | Inflammatory Mediator | Effect of Scoparin | Concentration / Dose | IC50 Value | Reference |

| LPS-stimulated RAW 264.7 Macrophages | Nitric Oxide (NO) | Inhibition of production | Not specified | Not specified | [4] |

| LPS-stimulated RAW 264.7 Macrophages | Prostaglandin E2 (PGE2) | Inhibition of production | Not specified | Not specified | [3][4] |

| LPS-stimulated RAW 264.7 Macrophages | TNF-α | Attenuation of production | Not specified | Not specified | [3][4] |

| LPS-stimulated RAW 264.7 Macrophages | IL-1β | Attenuation of production | Not specified | Not specified | [3][4] |

| LPS-stimulated RAW 264.7 Macrophages | IL-6 | Attenuation of production | Not specified | Not specified | [3][4] |

| PMA-stimulated U937 Monocytes | IL-8 | Reduction of release | 5-100 µM | Not specified | [2] |

| PMA-stimulated U937 Monocytes | MCP-1 | Reduction of release | 5-100 µM | Not specified | [2] |

Antioxidant Activity

Scoparin demonstrates notable antioxidant properties, which contribute to its protective effects against cellular damage induced by oxidative stress.

Quantitative Data on Antioxidant Effects of Scoparin

| Assay | Radical | Effect of Scoparin | IC50 Value | Reference |

| DPPH Radical Scavenging Assay | DPPH | Scavenging activity | Data not available for scoparin | [5] |

| ABTS Radical Scavenging Assay | ABTS•+ | Scavenging activity | Data not available for scoparin | [5] |

Note: While the antioxidant activity of plant extracts containing scoparin has been evaluated, specific IC50 values for isolated scoparin in DPPH and ABTS assays were not available in the reviewed literature.

Mechanisms of Action: Key Signaling Pathways

Scoparin exerts its pharmacological effects by modulating several critical intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Scoparin has been shown to inhibit the activation of NF-κB in response to inflammatory stimuli.[1][2][3] This inhibition prevents the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[3] The mechanism involves the suppression of IκBα phosphorylation, which in turn prevents the nuclear translocation of NF-κB subunits p50 and p65.[2]

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and inflammation. Scoparone (B1681568) has been found to inhibit this pathway, which can contribute to its anti-cancer and anti-inflammatory effects.[6] By inhibiting the phosphorylation of Akt, scoparone can suppress downstream signaling cascades that promote cell survival and inflammatory responses.[6]

Activation of the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Scoparone has been shown to regulate the Nrf2 pathway.[7][8] Upon activation, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[8]

Detailed Experimental Protocols

Extraction and Isolation of Scoparin from Artemisia scoparia

The following is a general protocol for the extraction and isolation of scoparin. Yields and specific parameters may vary depending on the plant material and equipment used.

Workflow Diagram

Methodology

-

Plant Material Preparation: Air-dried aerial parts of Artemisia scoparia are collected and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with 95% ethanol by reflux for a specified period (e.g., 2 hours, repeated 2-3 times).[9]

-

Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[9]

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane and ethyl acetate, to separate compounds based on their polarity. Scoparin is typically enriched in the ethyl acetate fraction.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate).[9] Alternatively, High-Speed Counter-Current Chromatography (HSCCC) can be employed for large-scale purification.[9]

-

Purification: Fractions containing scoparin, as identified by Thin Layer Chromatography (TLC), are combined and further purified by recrystallization from a suitable solvent (e.g., methanol) to obtain pure scoparin.

-

Identification: The structure of the isolated scoparin is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[9] A study reported obtaining 233.5 mg of scoparone with 96.8% purity from 800 mg of crude extract, with a recovery of 91.8%.[9]

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Mice

This model is widely used to assess the acute anti-inflammatory activity of compounds.

Methodology

-

Animals: Male Swiss albino mice are typically used.[10]

-

Groups: Animals are divided into several groups: a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of scoparin.

-

Administration: Scoparin or the vehicle is administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.[11]

-

Induction of Edema: A sub-plantar injection of 1% carrageenan solution in saline is administered into the right hind paw of each mouse.[10]

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[11]

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group. One study on a plant extract showed a 66.46% inhibition of paw edema.[10]

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).

Methodology

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Plating: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of scoparin for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.[4]

-

Incubation: The cells are incubated for 24 hours.

-

Nitrite (B80452) Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.[12]

-

Calculation of Inhibition: The percentage inhibition of NO production is calculated for each concentration of scoparin compared to the LPS-stimulated control.

In Vitro Antioxidant Assays: DPPH and ABTS Radical Scavenging

These assays are commonly used to determine the free radical scavenging capacity of a compound.

DPPH Assay Methodology

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

-

Reaction: Different concentrations of scoparin are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The decrease in absorbance indicates the scavenging of the DPPH radical.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

ABTS Assay Methodology

-

Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate.

-

Reaction: Different concentrations of scoparin are added to the ABTS•+ solution.

-

Measurement: The absorbance is measured at a specific wavelength (around 734 nm) after a set incubation time.

-

Calculation: The percentage of inhibition of the ABTS•+ radical is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Conclusion